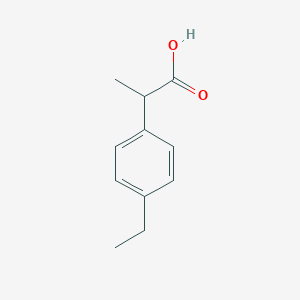![molecular formula C₁₉H₂₁NO₄ B140385 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol CAS No. 3019-51-0](/img/structure/B140385.png)
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
Descripción general
Descripción
Isoboldine is an isoquinoline alkaloid with significant pharmacological interest. It has been identified as a major bioactive component in Radix Linderae, a traditional medicinal herb used to alleviate inflammation and joint destruction in mouse collagen-induced arthritis . The compound has also been isolated from opium and is recognized for its potential therapeutic applications .
Synthesis Analysis
The synthesis of isoboldine has been explored through various methods. One approach involves the ferricyanide oxidation of reticuline, which yields isoboldine in a modest yield. The yield can be improved by using a bromo-analogue of reticuline, with the bromine atom being eliminated during the oxidative coupling reaction . Additionally, photolysis has been employed as a method for the synthesis of isoboldine. Photolysis of the diazonium salt from certain precursors has been shown to produce isoboldine .
Molecular Structure Analysis
Isoboldine's molecular structure has been elucidated using techniques such as NMR and mass spectrometry. The infrared spectrum of isolated isoboldine has been compared with that of synthetic isoboldine to confirm its identity. Optical rotatory dispersion (ORD) measurements have indicated that the isolated alkaloid possesses the absolute configuration corresponding to the (S)-series, which is important for understanding its biological activity .
Chemical Reactions Analysis
The chemical behavior of isoboldine includes its participation in oxidation reactions. For instance, the synthesis of isoboldine via ferricyanide oxidation of reticuline is an example of its reactivity in oxidative coupling reactions . The photolytic synthesis approach also indicates that isoboldine can be formed through reactions involving diazonium salts .
Physical and Chemical Properties Analysis
Isoboldine's physical and chemical properties have been studied to understand its pharmacokinetics and metabolism. A sensitive UPLC-MS/MS method has been developed to determine isoboldine in rat plasma, which has been applied to pharmacokinetic studies. The results show that isoboldine has extremely low oral bioavailability due to a strong first-pass effect in rats. Metabolic pathways involving glucuronidation and sulfonation have been identified for isoboldine .
Relevant Case Studies
Case studies involving isoboldine have demonstrated its pharmacological potential. For example, isoboldine has been shown to effectively alleviate inflammation and joint destruction in a mouse model of collagen-induced arthritis . Another study has highlighted the role of a related compound, norisoboldine, in inducing intestinal Treg cells and attenuating arthritis through the activation of the aryl hydrocarbon receptor (AhR) . These case studies provide insight into the therapeutic applications of isoboldine and its analogs in immune-related disorders.
Aplicaciones Científicas De Investigación
Trastornos neurológicos
La isoboldina presenta una amplia gama de efectos farmacológicos, como propiedades antioxidantes, anticancerígenas, hepatoprotectoras, neuroprotectoras y antidiabéticas . Pertenece a la clase de alcaloides aporfínicos y posee propiedades lipofílicas que permiten su absorción y distribución eficientes en todo el cuerpo, incluido el sistema nervioso central . Presenta una potente actividad de eliminación de radicales libres, lo que reduce el estrés oxidativo y previene el daño neuronal . Estos resultados apuntan a su probable aplicación en la reducción de la neuroinflamación y el estrés oxidativo en la epilepsia, la enfermedad de Alzheimer (EA) y la enfermedad de Parkinson (EP) .
Disfunciones neuroconductuales
Los efectos de la isoboldina en los receptores serotoninérgicos, dopaminérgicos, opioides y colinérgicos se investigaron más a fondo para determinar su aplicabilidad para las disfunciones neuroconductuales .
Accidente cerebrovascular
Una cascada de eventos fisiopatológicos del accidente cerebrovascular involucra excitotoxicidad, estrés oxidativo, influjo de Ca 2+, ruptura de la barrera hematoencefálica (BHE) comprometida, edema, apoptosis y muerte celular . La isoboldina podría utilizarse potencialmente en el tratamiento del accidente cerebrovascular debido a sus propiedades neuroprotectoras .
Propiedades antioxidantes
La isoboldina presenta una potente actividad de eliminación de radicales libres, lo que reduce el estrés oxidativo .
Propiedades anticancerígenas
Se ha demostrado que la isoboldina tiene propiedades anticancerígenas .
Propiedades hepatoprotectoras
La isoboldina tiene propiedades hepatoprotectoras, lo que significa que puede prevenir el daño al hígado <svg class="icon" height="16" p-id="1735" t="17092
Direcciones Futuras
Mecanismo De Acción
Isoboldine, also known as 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol, is an alkaloid that exhibits a wide range of pharmacological effects .
Target of Action
It has been shown to have effects on serotonergic, dopaminergic, opioid, and cholinergic receptors .
Mode of Action
Isoboldine interacts with its targets through a variety of neuroprotective mechanisms. These include the suppression of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, blocking of connexin-43 hemichannels, pannexin 1 channel, reduction of NF-κβ mediated interleukin release, and glutamate excitotoxicity .
Biochemical Pathways
Isoboldine affects several biochemical pathways. Its potent free radical scavenging activity reduces oxidative stress and prevents neuronal damage . It also reduces neuroinflammation and oxidative stress in conditions such as epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .
Pharmacokinetics
Isoboldine has lipophilic properties which enable its efficient absorption and distribution throughout the body, including the central nervous system . It has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels . Glucuronidation and sulfonation are involved in the metabolic pathways of Isoboldine in rats .
Result of Action
The molecular and cellular effects of Isoboldine’s action include the reduction of oxidative stress and prevention of neuronal damage . It also successfully reduces neuronal damage through a variety of neuroprotective mechanisms .
Action Environment
The action, efficacy, and stability of Isoboldine can be influenced by various environmental factors.
Propiedades
IUPAC Name |
2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHZVMHXABQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863078 | |
| Record name | 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3019-51-0 | |
| Record name | Isoboldine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



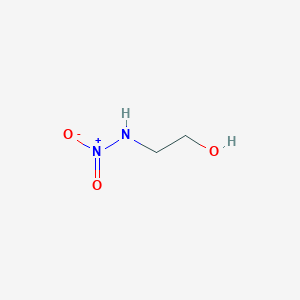

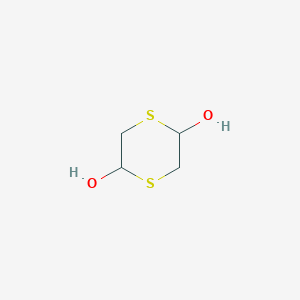
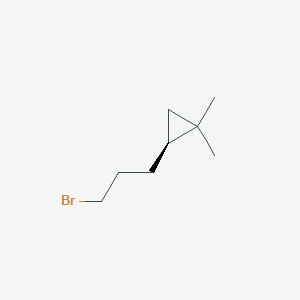

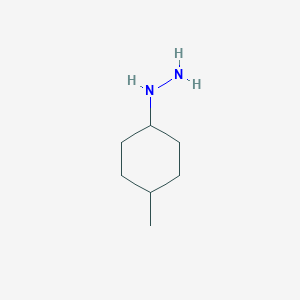
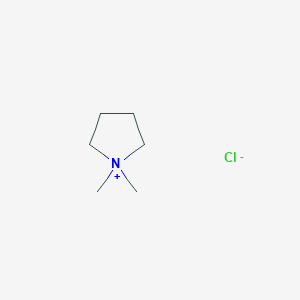

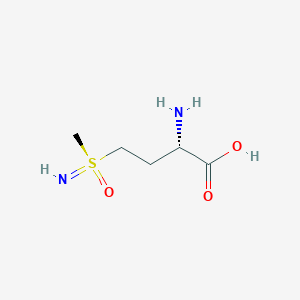
![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)
![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)


